![molecular formula C4H10N3Na2O6P B8006722 disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;hydrate](/img/structure/B8006722.png)
disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;hydrate
概要
説明
準備方法
Phosphocreatine disodium salt hydrate is typically prepared enzymatically. The process involves the use of creatine kinase to phosphorylate creatine in the presence of adenosine triphosphate . Industrial production methods often involve reflux reactions and other chemical processes to ensure high purity and yield .
化学反応の分析
Phosphocreatine disodium salt hydrate undergoes several types of chemical reactions:
Oxidation and Reduction: It can participate in redox reactions, particularly in the context of energy metabolism.
Substitution: The compound can undergo substitution reactions, especially in the presence of specific reagents.
Hydrolysis: It can be hydrolyzed to produce creatine and inorganic phosphate.
Common reagents and conditions used in these reactions include creatine kinase, adenosine triphosphate, and various buffer solutions. The major products formed from these reactions are creatine and adenosine triphosphate .
科学的研究の応用
Phosphocreatine disodium salt hydrate has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic reactions to study energy metabolism.
Biology: The compound is used to study muscle physiology and energy homeostasis in muscle cells.
Medicine: It is used to evaluate the effects of adenosine A2A receptor modulation in the nucleus accumbens on cocaine seeking in rats.
作用機序
Phosphocreatine disodium salt hydrate exerts its effects by serving as a rapidly acting energy buffer. It regenerates adenosine triphosphate from adenosine diphosphate during muscle contractions. The molecular targets involved include creatine kinase, which catalyzes the phosphorylation of creatine . This process helps maintain energy homeostasis in muscle cells and protects against anoxic and ischemic damage .
類似化合物との比較
Phosphocreatine disodium salt hydrate is unique due to its rapid action in regenerating adenosine triphosphate. Similar compounds include:
Creatine phosphate: Another high-energy phosphate compound with similar functions.
Adenosine triphosphate disodium salt hydrate: Used in similar biochemical applications.
Guanosine 5′-triphosphate sodium salt hydrate: Another nucleotide involved in energy metabolism.
Phosphocreatine disodium salt hydrate stands out due to its specific role in muscle energy homeostasis and its rapid action in regenerating adenosine triphosphate .
特性
IUPAC Name |
disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O5P.2Na.H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVYPOKBYRXZKS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N3Na2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


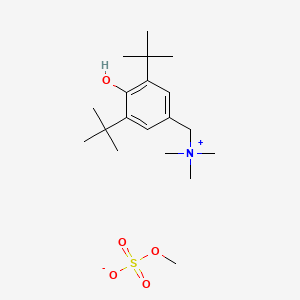
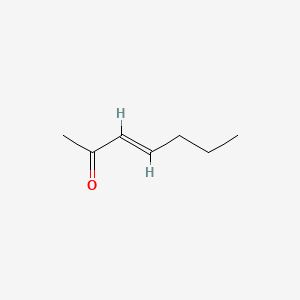

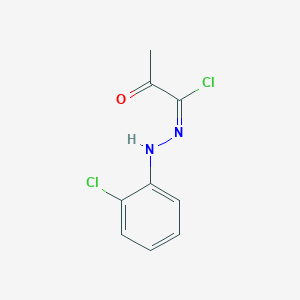
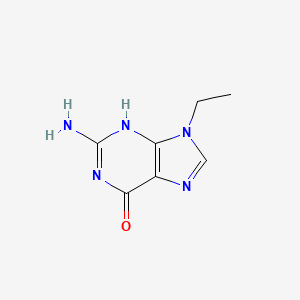


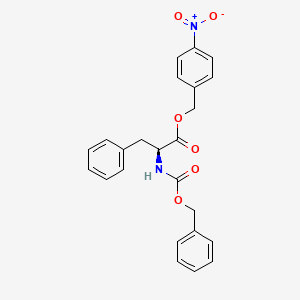

![[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]urea](/img/structure/B8006710.png)
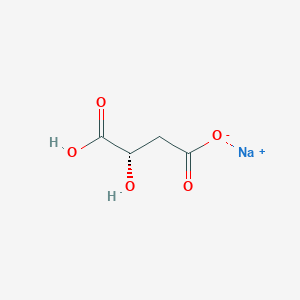
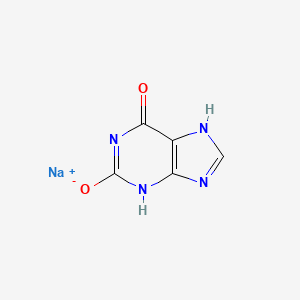
![sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B8006745.png)
![disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B8006750.png)
